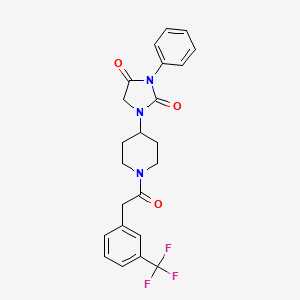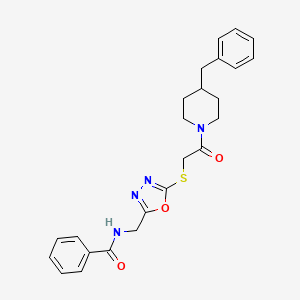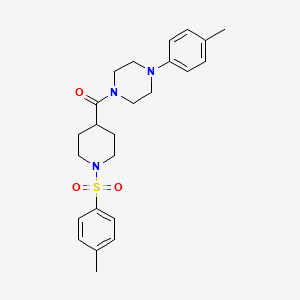
(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone, also known as TPPM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising potential for various applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One of the notable applications of compounds related to (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is in the synthesis of antimicrobial agents. Patel, Agravat, and Shaikh (2011) demonstrated that amide derivatives, which include structures similar to the target compound, displayed variable and modest antimicrobial activity against bacteria and fungi, suggesting potential for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation for Pain Treatment
Tsuno et al. (2017) identified a series of derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in certain models. This indicates that compounds structurally related to the target molecule have potential applications in pain treatment (Tsuno et al., 2017).
Anti-HIV Activity
A study by Ashok et al. (2015) synthesized β-carboline derivatives, including compounds similar to the target, and evaluated their activity against HIV strains. Some analogues displayed selective inhibition of HIV-2 strain, highlighting their potential use in HIV treatment (Ashok et al., 2015).
Antagonists for Alpha(2C)-Adrenoceptor
Höglund et al. (2006) researched quinoline derivatives as alpha(2C)-adrenoceptor antagonists. Their findings indicate that compounds with structural similarities to the target compound could be significant in developing treatments targeting alpha(2C)-adrenoceptor related disorders (Höglund et al., 2006).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of piperazin-1-yl methanone for anticancer and antituberculosis studies. Some of these compounds exhibited significant activity against specific cancer cell lines and M. tuberculosis, suggesting a potential avenue for treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Ammirati et al. (2009) investigated a compound as a dipeptidyl peptidase IV inhibitor, suggesting its potential application in treating type 2 diabetes (Ammirati et al., 2009).
Propriétés
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-3-7-22(8-4-19)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)31(29,30)23-9-5-20(2)6-10-23/h3-10,21H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNDNQKOEQFXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2468588.png)
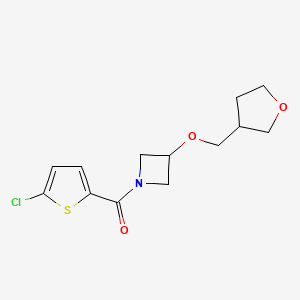
![6-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2468591.png)
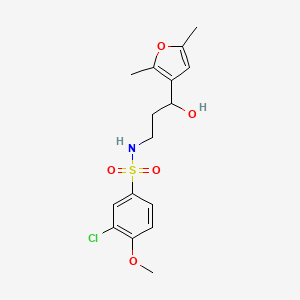
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid](/img/structure/B2468595.png)

![N-(2,6-Difluorophenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2468599.png)
![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2468606.png)
![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)
